

A Technical Guide to Biomolecule Derivatization using Methyl 3-(chlorosulfonyl)propanoate

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Compound of Interest

Compound Name: Methyl 3-(chlorosulfonyl)propanoate

Cat. No.: B093476

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Introduction

In the fields of proteomics, metabolomics, and drug development, the sensitive and accurate quantification of biomolecules is paramount. However, many critical analytes, such as peptides, amino acids, and small molecule amines, lack the intrinsic physicochemical properties required for optimal detection by modern analytical platforms like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Chemical derivatization addresses this challenge by covalently modifying the analyte to introduce desirable characteristics, such as a chromophore for UV detection, a fluorophore for fluorescence detection, or a fixed charge for improved ionization in mass spectrometry.^{[1][2]}

Methyl 3-(chlorosulfonyl)propanoate (MCSP) is a versatile derivatization reagent that offers a unique combination of features for the analysis of biomolecules. Its bifunctional nature, possessing both a highly reactive sulfonyl chloride group and a methyl ester, allows for robust and specific tagging of nucleophilic functional groups. This guide provides a comprehensive overview of the chemistry, application, and analytical considerations for using MCSP as a derivatization agent for biomolecules.

Chemical Profile of **Methyl 3-(chlorosulfonyl)propanoate**:

- CAS Number: 15441-07-3^{[3][4]}
- Molecular Formula: C₄H₇ClO₄S^[4]

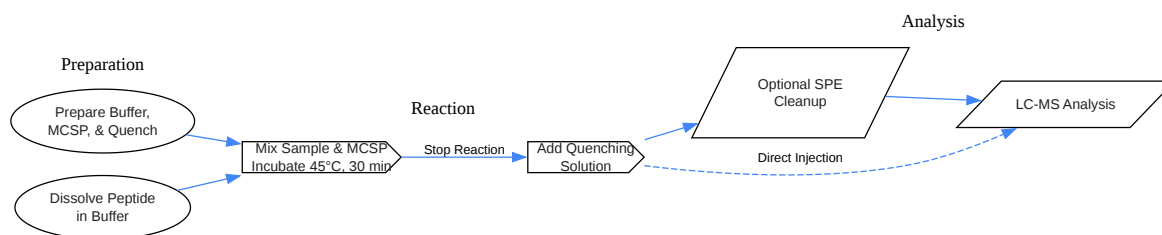
- Molecular Weight: 186.61 g/mol [4][5]
- Structure: COC(=O)CCS(=O)(=O)Cl

The Chemistry of MCSP Derivatization

Mechanism of Action: Sulfonamide Bond Formation

The core of MCSP's utility lies in the reactivity of its sulfonyl chloride ($-\text{SO}_2\text{Cl}$) moiety. Sulfonyl chlorides are potent electrophiles that readily react with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide bonds.[6][7][8] This reaction is the foundation for derivatizing proteins, peptides, and amine-containing metabolites.

The reaction proceeds via a nucleophilic attack from the lone pair of electrons on the amine's nitrogen atom onto the electron-deficient sulfur atom of the sulfonyl chloride.[1] This is followed by the elimination of a chloride ion, forming the stable N-substituted sulfonamide and generating hydrochloric acid (HCl) as a byproduct.[1][9]



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